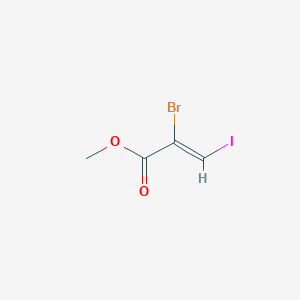
methyl(2Z)-2-bromo-3-iodoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2Z)-2-bromo-3-iodoprop-2-enoate is an organic compound characterized by the presence of both bromine and iodine atoms attached to a propenoate ester. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2Z)-2-bromo-3-iodoprop-2-enoate typically involves the halogenation of a propenoate ester. One common method is the addition of bromine and iodine to methyl propenoate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the addition of a halogenating agent like N-bromosuccinimide (NBS) and iodine. The reaction conditions often require low temperatures to prevent side reactions and ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl(2Z)-2-bromo-3-iodoprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the propenoate ester can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Addition: Electrophiles like hydrogen halides or nucleophiles like Grignard reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while addition with hydrogen bromide can produce dibromo derivatives.
Scientific Research Applications
Methyl(2Z)-2-bromo-3-iodoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive halogen atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl(2Z)-2-bromo-3-iodoprop-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of the halogen atoms, which can activate or deactivate certain pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl(2E)-2-bromo-3-iodoprop-2-enoate: Similar structure but different geometric isomer.
Methyl(2Z)-2-chloro-3-iodoprop-2-enoate: Similar structure with chlorine instead of bromine.
Methyl(2Z)-2-bromo-3-chloroprop-2-enoate: Similar structure with chlorine instead of iodine.
Uniqueness
Methyl(2Z)-2-bromo-3-iodoprop-2-enoate is unique due to the presence of both bromine and iodine atoms in the same molecule, which imparts distinct reactivity and properties compared to compounds with only one type of halogen. This dual-halogen structure allows for more diverse chemical transformations and applications.
Properties
CAS No. |
1024000-63-2 |
|---|---|
Molecular Formula |
C4H4BrIO2 |
Molecular Weight |
290.88 g/mol |
IUPAC Name |
methyl (Z)-2-bromo-3-iodoprop-2-enoate |
InChI |
InChI=1S/C4H4BrIO2/c1-8-4(7)3(5)2-6/h2H,1H3/b3-2- |
InChI Key |
AUSKQHVUTAMKOG-IHWYPQMZSA-N |
Isomeric SMILES |
COC(=O)/C(=C/I)/Br |
Canonical SMILES |
COC(=O)C(=CI)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















